molecular formula C20H29NO3 B1325670 Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate CAS No. 898793-80-1

Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate

Cat. No.: B1325670
CAS No.: 898793-80-1
M. Wt: 331.4 g/mol
InChI Key: BKAKRYBRVKYGPD-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate is a chemical compound that belongs to the class of esters and ketones. It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a hexanoate ester chain.

Preparation Methods

The synthesis of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.

    Industrial Applications: It finds use in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate involves its interaction with specific molecular targets. The piperidine ring and the phenyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-oxo-6-[3-(piperidinomethyl)phenyl]hexanoate can be compared with similar compounds such as:

    Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    Benzenehexanoic acid, ε-oxo-3-(1-piperidinylmethyl)-, ethyl ester: Another related compound with slight variations in the ester chain.

    Ethyl 6-oxo-6-(3-(piperidin-1-ylmethyl)phenyl)hexanoate: A closely related compound with minor structural differences

Properties

IUPAC Name

ethyl 6-oxo-6-[3-(piperidin-1-ylmethyl)phenyl]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-24-20(23)12-5-4-11-19(22)18-10-8-9-17(15-18)16-21-13-6-3-7-14-21/h8-10,15H,2-7,11-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAKRYBRVKYGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643175
Record name Ethyl 6-oxo-6-{3-[(piperidin-1-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-80-1
Record name Ethyl 6-oxo-6-{3-[(piperidin-1-yl)methyl]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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